12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo-, ethyl ester
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Overview
Description
Ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate typically involves the condensation of anthranilic acid with various aldehydes or ketones in the presence of catalysts. One common method includes the use of boric acid under solvent-free conditions . Another approach involves the refluxing of anthranilic acid with acetic anhydride in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinazoline ring, altering its electronic properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
Ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Used for the same indications as prazosin.
Erlotinib and Gefitinib: Used for treating lung and pancreatic cancers.
Uniqueness
Ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate is unique due to its specific structure, which imparts distinct biological activities and reactivity compared to other quinazoline derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
137522-64-6 |
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Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
ethyl 12-oxoquinolino[2,1-b]quinazoline-5-carboxylate |
InChI |
InChI=1S/C19H14N2O3/c1-2-24-19(23)14-11-17-20-15-9-5-3-8-13(15)18(22)21(17)16-10-6-4-7-12(14)16/h3-11H,2H2,1H3 |
InChI Key |
FJUOPBWWQZEZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 |
Origin of Product |
United States |
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